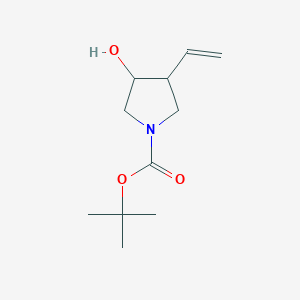
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1824536-50-6) is a chemical compound with the molecular formula C₁₁H₁₉NO₃. It has a molecular weight of 213.27 g/mol. This compound belongs to the class of pyrrolidine derivatives and features a tert-butyl group, an ethenyl (vinyl) group, and a hydroxyl group attached to the pyrrolidine ring .
Preparation Methods
Synthetic Routes:: The synthetic preparation of tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate involves several steps. One common approach is the condensation of tert-butyl 3-aminopyrrolidine-1-carboxylate with an appropriate aldehyde or ketone containing the ethenyl group. The reaction typically proceeds under mild conditions, and the resulting product can be isolated and purified .
Industrial Production:: While there isn’t extensive information on large-scale industrial production, researchers and pharmaceutical companies may synthesize this compound for specific applications.
Chemical Reactions Analysis
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The tert-butyl group or the ethenyl group can be substituted. Common reagents and conditions depend on the specific transformation desired.
Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry::
Building Block: Researchers use tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate as a building block for more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Drug Development: Scientists explore its potential as a precursor for drug candidates.
Bioconjugation: The hydroxyl group allows for bioconjugation to biomolecules.
Fine Chemicals: It finds applications in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The specific mechanism of action for tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate depends on its context. It could interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups or structural features include:
- tert-butyl 3-aminopyrrolidine-1-carboxylate
- Other pyrrolidine derivatives with hydroxyl or vinyl groups
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h5,8-9,13H,1,6-7H2,2-4H3 |
InChI Key |
GCYDMFDUULNBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


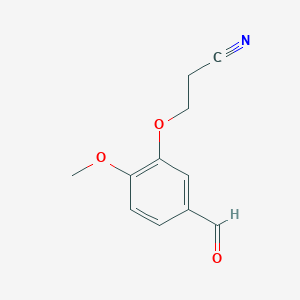
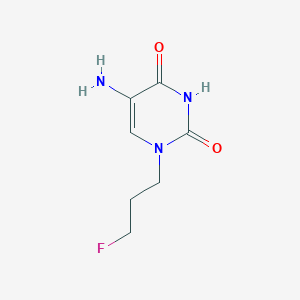
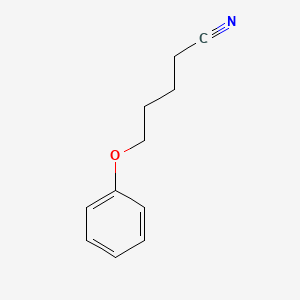
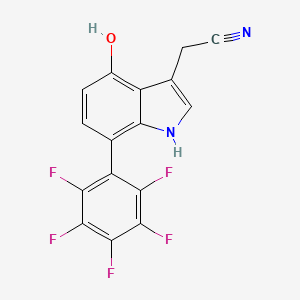

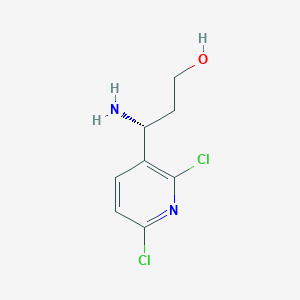
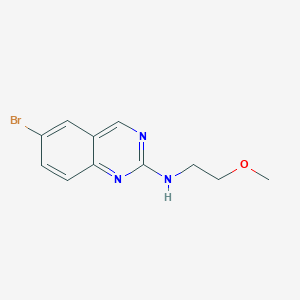
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)

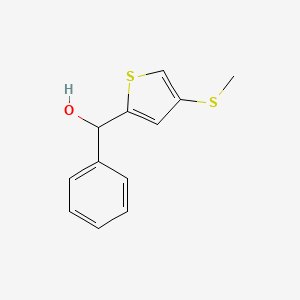


![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)

